molecular formula C23H26ClN5O3S B2915198 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide CAS No. 1189677-42-6

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide

Katalognummer: B2915198
CAS-Nummer: 1189677-42-6
Molekulargewicht: 488
InChI-Schlüssel: BFOIRAHVPJVFDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide is a synthetically designed small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex structure incorporating a 1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide core, which is sulfonylated at the 3-position and linked to a 1-(3-chlorophenyl)piperazine moiety. This specific molecular architecture suggests potential for high-affinity interactions with various biological targets, particularly within the central nervous system. Compounds containing a piperazine ring substituted with a chlorophenyl group, similar to the one in this molecule, have been documented in scientific literature as potent ligands for neurotransmitter transporters and receptors . Specifically, research on analogous structures has demonstrated high-affinity binding to the dopamine transporter (DAT), with some compounds showing potency far exceeding that of classic inhibitors like cocaine . This suggests that our compound may serve as a valuable chemical tool for studying the dopaminergic system, which is implicated in a range of neurological and psychiatric conditions. Furthermore, the pyrazole carboxamide scaffold is a recognized pharmacophore in antifungal research. Studies on related molecules have shown that such compounds can inhibit fungal respiration by targeting critical enzymes in the mitochondrial electron transport chain, including succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) . The inclusion of a sulfonamide group bridging the pyrazole and piperazine rings may further modulate the compound's physicochemical properties and biological activity, potentially influencing its solubility, permeability, and binding affinity. This reagent is provided for research use only and is intended for in vitro applications such as target identification, mechanism of action studies, and structure-activity relationship (SAR) investigations in the fields of neuroscience and antimicrobial discovery. Researchers can utilize this compound to probe complex biological pathways and develop novel therapeutic hypotheses. The product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-27-17-21(22(30)25-11-10-18-6-3-2-4-7-18)23(26-27)33(31,32)29-14-12-28(13-15-29)20-9-5-8-19(24)16-20/h2-9,16-17H,10-15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOIRAHVPJVFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfonamide group in the compound is susceptible to oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media can modify the sulfonyl moiety, potentially forming sulfonic acid derivatives . Oxidation of the pyrazole ring is less common due to its aromatic stability but may occur under harsh conditions (e.g., CrO₃), leading to ring-opening or hydroxylation .

Reduction Reactions

Reductive transformations primarily target the sulfonamide group or the aromatic chlorophenyl ring:

  • Sodium borohydride (NaBH₄) or LiAlH₄ reduces the sulfonamide to a sulfinic acid or thioether in the presence of catalytic acids .
  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the chlorophenyl group to a cyclohexane derivative without affecting the pyrazole core .

Substitution Reactions

The compound undergoes nucleophilic substitution at the piperazine nitrogen and chlorophenyl group :

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Source
Nucleophilic Aromatic Substitution K₂CO₃, DMF, 80°C, 12h (alkyl/aryl amines)3-{[4-(3-aminophenyl)piperazin-1-yl]sulfonyl} derivative65–78
Piperazine Alkylation Alkyl halides (R-X), NaH, THF, 0°C→RTN-alkylated piperazine analogs70–85
Sulfonamide Hydrolysis H₂SO₄ (conc.), reflux, 6hFree amine intermediate90

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:

  • Pd(PPh₃)₄ , K₂CO₃, dioxane/H₂O, 100°C → Biaryl derivatives (yield: 60–75%) .
  • Sonogashira coupling with terminal alkynes yields ethynyl-substituted analogs (yield: 55–68%) .

Cyclization and Ring-Opening

Under acidic or basic conditions, the pyrazole ring remains stable, but the piperazine moiety can undergo cyclization with dihaloalkanes to form bridged bicyclic structures . Microwave-assisted reactions with hydrazine hydrate generate pyrazolo-pyrimidine hybrids .

Derivatization for Biological Activity

Key modifications to enhance solubility or bioactivity include:

  • Acylation : Acetic anhydride/pyridine → N-acetyl derivatives (IC₅₀: 1.2 µM for kinase inhibition) .
  • Sulfonation : Chlorosulfonic acid → sulfonic acid analogs (improved water solubility by 4×) .

Stability Under Physiological Conditions

  • pH Stability : Stable in pH 2–9 (t₁/₂ > 24h at 37°C) .
  • Thermal Degradation : Decomposes above 220°C, releasing SO₂ and chlorophenyl fragments .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Heterocycle Variations: The target compound’s pyrazole core distinguishes it from quinolone (ND-7) and pyridazine () derivatives. Pyrazole-based analogs (e.g., the CB1 antagonist in ) often exhibit receptor-binding versatility due to the nitrogen-rich aromatic system . Substitution at the pyrazole 1-position (methyl in the target compound vs.

Piperazine Modifications :

  • The 3-chlorophenyl-piperazine sulfonyl group in the target compound contrasts with the 4-chlorophenyl variant in . Meta-substitution on the phenyl ring may affect receptor binding kinetics compared to para-substitution .
  • Piperazine-linked acetyl groups in ND-7 and ND-8 () demonstrate lower molecular weights but lack the sulfonyl bridge, which could impact metabolic stability or solubility .

Carboxamide Side Chains: The 2-phenylethyl chain in the target compound provides lipophilicity, akin to the pyridylmethyl group in ’s CB1 antagonist. However, the latter’s polychlorinated phenyl groups enhance hydrophobic interactions, correlating with its nanomolar potency .

Key Observations:

  • Yields for piperazine-linked compounds vary widely (25–58%), likely due to steric challenges in coupling reactions. The absence of data for the target compound precludes direct comparison, but its sulfonyl linkage may require specialized conditions akin to those in ’s synthesis .

Pharmacological Implications

While the target compound’s activity is unreported, structural analogs provide insights:

  • CB1 Antagonism : The pyrazole-3-carboxamide in highlights the importance of aromatic stacking (via polychlorinated phenyl groups) and hydrogen bonding (via carboxamide) for CB1 receptor antagonism. The target compound’s 2-phenylethyl group may mimic these interactions but with reduced potency due to fewer halogen substituents .
  • Antibacterial Activity: Quinolone-piperazine hybrids (ND-7, ND-8) target DNA gyrase, but the pyrazole core’s smaller size in the target compound may limit similar efficacy .

Q & A

Q. Table 1: Key Synthetic Intermediates

StepIntermediateReagents/ConditionsYield (%)Purity (HPLC)
1Pyrazole coreEthyl acetoacetate, DMF-DMA, 80°C7292
2Sulfonamide derivativeChlorosulfonic acid, 0°C, 2 h6589
3Final compoundEDC/HOBt, DCM, rt, 12 h5898

Q. Table 2: Analytical Characterization Parameters

TechniqueParametersCritical Observations
1H NMR^1 \text{H NMR}500 MHz, DMSO-d6δ 2.4 (s, N-CH3), δ 7.3–7.5 (phenyl protons)
HRMSESI+, m/z[M+H]+^+ calc. 529.1321, found 529.1318
HPLCC18, 1.0 mL/minRetention time: 8.7 min, >98% purity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.